molecular formula C6H6INO B1393867 3-Amino-4-iodophenol CAS No. 99968-83-9

3-Amino-4-iodophenol

Cat. No. B1393867
CAS RN: 99968-83-9
M. Wt: 235.02 g/mol
InChI Key: FQBBZNTUMUUFPZ-UHFFFAOYSA-N
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Description

3-Amino-4-iodophenol is an organic compound with the molecular formula C6H6INO. It has a molecular weight of 235.02 . The IUPAC name for this compound is 4-amino-3-iodophenol .


Synthesis Analysis

While specific synthesis methods for 3-Amino-4-iodophenol were not found in the search results, related compounds such as thiophene derivatives have been synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

The InChI code for 3-Amino-4-iodophenol is 1S/C6H6INO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 . This indicates the presence of iodine, nitrogen, and oxygen atoms in the compound along with carbon and hydrogen.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-4-iodophenol were not found in the search results, related compounds such as aryl halides undergo nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in an aromatic ring is replaced by a nucleophile .


Physical And Chemical Properties Analysis

3-Amino-4-iodophenol is a solid compound . It has a molecular weight of 235.02 . The compound should be stored at ambient temperature .

Scientific Research Applications

1. Chemoselective Carbonylation

Palladium-catalyzed chemoselective carbonylation of aminophenols with iodoarenes, including 3-Amino-4-iodophenol, has been explored. Different ligands and bases allow for the formation of either esters or amides, demonstrating versatile applications in organic synthesis (Xu & Alper, 2014).

2. Noncovalent Interaction Studies

A computational study used 4-Amino-2-iodophenol as a model to investigate various noncovalent interactions. This research provides insights into the structural and energetic aspects of such interactions, relevant in supramolecular chemistry (Saha & Sastry, 2015).

3. Vibrational Analysis in Molecular States

Investigations into the vibrations of 3- and 4-aminophenol, including their ionic ground states, were conducted using mass-analyzed threshold ionization and infrared resonant 2-photon ionization spectroscopy. This research aids in understanding molecular vibrations in different states (Unterberg et al., 2004).

4. Chemiluminescence in Analytical Chemistry

Iodophenol blue, related to 3-Amino-4-iodophenol, has been used to enhance chemiluminescence in the luminol-H2O2 system, providing a sensitive assay for detecting hydrogen peroxide and glucose. This application is significant in analytical and clinical chemistry (Yu et al., 2016).

5. Palladium-Catalyzed Cross Coupling in Organic Synthesis

Palladium-catalyzed reactions of unprotected 2-, 3-, and 4-iodophenols with organozinc reagents highlight the role of 3-Amino-4-iodophenol in synthesizing various organic compounds. This process demonstrates the non-protonation of carbon-zinc bonds by acidic phenols (Jackson et al., 2004).

6. Protein Structure Determination

The incorporation of p-iodo-L-phenylalanine, related to 3-Amino-4-iodophenol, into proteins for structural determination is a crucial application in biochemistry and molecular biology. This method facilitates anomalous dispersion experiments in crystallography (Xie et al., 2004).

7. Immunodot and Western Blotting Signal Enhancement

4-Iodophenol has been applied as a signal enhancer in luminol-based immunodot and Western blotting assays. This enhances detection sensitivity, important in biochemical and diagnostic assays (Leong & Fox, 1988).

8. Catalytic Membrane Development

Research into polymeric inverse-opal structures with polydopamine and Ag nanoparticles has leveraged iodophenols for catalytic membrane applications. These structures show promise in catalysis and separation technologies (Choi et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, 4-Iodophenol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While specific future directions for 3-Amino-4-iodophenol were not found in the search results, related compounds such as thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-amino-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBZNTUMUUFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676380
Record name 3-Amino-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-iodophenol

CAS RN

99968-83-9
Record name 3-Amino-4-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99968-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mizanur Rahman - 2009 - lib.buet.ac.bd
In view of the extensive natural occurrence and biological importance of the 2-iodoaniline and 2-iodoacetanilide compound a general and facile method for the synthesis of aryl-iodide …
Number of citations: 0 lib.buet.ac.bd
MD Rosen - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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